molecular formula C16H16N2O3 B5004862 2-methyl-3-nitro-N-(1-phenylethyl)benzamide

2-methyl-3-nitro-N-(1-phenylethyl)benzamide

Cat. No.: B5004862
M. Wt: 284.31 g/mol
InChI Key: LXAUECYPDAPKHI-UHFFFAOYSA-N
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Description

2-methyl-3-nitro-N-(1-phenylethyl)benzamide is an organic compound with the molecular formula C16H16N2O3. It belongs to the class of benzamides, which are widely used in various fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a nitro group, a methyl group, and a phenylethyl group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-(1-phenylethyl)benzamide typically involves the following steps:

    Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This involves treating methylbenzene with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Amidation: The nitrated product is then subjected to amidation. This involves reacting the nitrated methylbenzene with 1-phenylethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the benzamide derivative.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-nitro-N-(1-phenylethyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products Formed

    Reduction: 2-methyl-3-amino-N-(1-phenylethyl)benzamide.

    Substitution: Various substituted benzamides depending on the electrophile used.

    Hydrolysis: 2-methyl-3-nitrobenzoic acid and 1-phenylethylamine.

Scientific Research Applications

2-methyl-3-nitro-N-(1-phenylethyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The phenylethyl group enhances the compound’s ability to interact with hydrophobic regions of proteins and membranes, potentially affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3-nitrobenzamide: Lacks the phenylethyl group, resulting in different chemical and biological properties.

    3-nitro-N-(1-phenylethyl)benzamide: Lacks the methyl group, which can affect its reactivity and interactions.

    2-methyl-N-(1-phenylethyl)benzamide: Lacks the nitro group, leading to different chemical behavior and biological activity.

Uniqueness

2-methyl-3-nitro-N-(1-phenylethyl)benzamide is unique due to the presence of all three functional groups (methyl, nitro, and phenylethyl) on the benzamide core. This combination of groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-methyl-3-nitro-N-(1-phenylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11-14(9-6-10-15(11)18(20)21)16(19)17-12(2)13-7-4-3-5-8-13/h3-10,12H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAUECYPDAPKHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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